5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the target compound can be dissected into two primary fragments: (1) a 5-bromo-pyridin-2(1H)-one core and (2) a pyridin-3-ylmethyl group. Strategic bond disconnections suggest alkylation of the pyridinone nitrogen with a pyridin-3-ylmethyl electrophile or late-stage bromination of a preassembled N-alkylated pyridinone.
Key Challenges in Synthesis
Challenges include regioselective bromination at C5, avoiding over-alkylation at the pyridinone oxygen, and maintaining stereochemical integrity during coupling reactions. Furthermore, the electron-deficient pyridine ring necessitates careful selection of catalysts and protecting groups to prevent side reactions.
Detailed Preparation Methodologies
Method A: TosOH-Catalyzed Condensation and Cyclization
A robust approach involves the condensation of 5-bromo-2-pyridinone with pyridin-3-ylmethanol under acidic conditions. In a representative procedure, 5-bromo-2-pyridinone (1.0 equiv) and pyridin-3-ylmethanol (1.2 equiv) are refluxed in toluene with p-toluenesulfonic acid (TosOH, 0.2 equiv) using a Dean-Stark apparatus to remove water. The reaction proceeds via nucleophilic attack of the pyridinone nitrogen on the activated alcohol, yielding the N-alkylated product after 12 hours (70–85% yield). Purification by silica gel chromatography (hexane/ethyl acetate, 7:3) affords the title compound as a white solid.
Method B: NBS-Mediated Bromination of N-Alkylated Pyridinone
An alternative route begins with the alkylation of pyridin-2(1H)-one with pyridin-3-ylmethyl chloride, followed by regioselective bromination. The intermediate 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 30°C for 5 hours. Monitoring by thin-layer chromatography (TLC) reveals complete consumption of the starting material, and the crude product is purified via flash chromatography (dichloromethane/methanol, 95:5) to yield this compound in 65–78% yield.
Method C: Palladium-Catalyzed Cross-Coupling
For higher functional group tolerance, a palladium-mediated strategy employs Suzuki-Miyaura coupling. This compound is synthesized from 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one via directed ortho-bromination using Pd(OAc)₂ (5 mol%) and NBS in dimethylformamide (DMF) at 80°C. This method achieves 82% yield with excellent regioselectivity, attributed to the directing effect of the pyridinone carbonyl group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that toluene outperforms dichloromethane in Method A, likely due to improved solubility of intermediates and efficient azeotropic water removal. In Method B, acetonitrile’s polarity facilitates NBS dissolution, enhancing bromination efficiency. Elevated temperatures (80–110°C) accelerate coupling reactions but risk decomposition, necessitating careful thermal control.
Catalytic Systems
The use of TosOH in Method A minimizes side reactions such as O-alkylation, while Pd₂(dba)₃/XantPhos in Method C suppresses homocoupling byproducts. Substituent effects on the pyridine ring also influence catalytic activity; electron-withdrawing groups deactivate the substrate, requiring higher catalyst loadings.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) of the title compound exhibits resonances at δ 8.56–8.55 (m, 1H, pyridine-H), 7.70 (d, J = 8.8 Hz, 1H, pyridinone-H), and 4.25 (s, 2H, CH₂), consistent with the proposed structure. The molecular ion peak at m/z 265.11 [M+H]⁺ in high-resolution mass spectrometry (HRMS) further confirms the molecular formula.
Purity and Yield Assessment
HPLC analysis using a Phenomenex Gemini column (water/acetonitrile with 0.05% ammonia hydroxide) demonstrates >99% purity for Method A, while Method B yields 98% purity after recrystallization. Yields correlate strongly with reaction scale; microscale reactions (≤1 mmol) achieve 85–90% efficiency, whereas larger batches (10 mmol) drop to 70–75% due to mixing inhomogeneity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridin-2(1H)-one core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Chemistry
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is utilized as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a reactive site for further chemical transformations, facilitating the development of novel compounds with diverse functionalities.
Biology
In biological research, this compound has been investigated for its potential interactions with various biomolecules. Notably, it has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Medicine
The compound is being explored for its therapeutic properties, particularly in cancer treatment. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines by interfering with critical biochemical pathways involved in cell proliferation. Its potential as an intermediate in drug development is also noteworthy, as it may lead to the creation of new therapeutic agents targeting various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products that require specific reactivity and stability.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibitory effects on cell growth. The following table summarizes the findings:
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
This data suggests that the compound could be developed into a viable therapeutic option for treating multiple types of cancer.
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit CDK2 activity. The study revealed that this compound could effectively disrupt the cell cycle progression from G1 to S phase, leading to increased apoptosis rates in treated cells. This highlights its potential role in targeted cancer therapies.
Mechanism of Action
The mechanism by which 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the pyridin-3-ylmethyl group can interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one and its analogues:
Substituent Effects on Pharmacokinetics and Bioactivity
- Pyridin-3-ylmethyl vs. For instance, replacing a methyl group with a trifluoromethyl group in related compounds reduced tPSA from 99.3 Ų to 75.5 Ų, significantly lowering efflux ratios (e.g., from 25.0 to 0.8) .
- Bromo vs. Chloro/Methoxy : Bromine’s larger atomic radius enhances steric hindrance and electrophilicity compared to chlorine or methoxy groups, facilitating nucleophilic aromatic substitution reactions. However, bromine may increase molecular weight and lipophilicity, impacting solubility .
- Position 3 Modifications : Hydroxyl or methoxy groups at position 3 alter hydrogen-bonding capacity and polarity. Methoxy derivatives (e.g., 5-Bromo-3-methoxypyridin-2(1H)-one) exhibit higher lipophilicity (XLogP3: 0.8) than hydroxylated analogues, favoring membrane permeability .
Therapeutic Potential
- Pyridin-2(1H)-ones with bulky N-substituents (e.g., pyridin-3-ylmethyl) show promise as kinase inhibitors or eukaryotic initiation factor 4A3 (eIF4A3) antagonists due to improved target engagement and reduced efflux .
- Brominated derivatives are intermediates in anticancer and antiviral agents, leveraging bromine’s role in halogen bonding .
Biological Activity
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a bromine atom and a pyridin-3-ylmethyl group, allows it to engage in various chemical reactions, making it a valuable building block for synthesizing therapeutic agents.
Molecular Formula: C11H9BrN2O
Molecular Weight: 251.11 g/mol
CAS Number: 1483271-81-3
The synthesis of this compound typically involves bromination of 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile under controlled conditions. This process is essential for achieving the desired yield and purity, especially for applications in biological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound's reactivity, allowing it to participate in hydrogen bonding and other interactions that modulate biological pathways. This mechanism is crucial for its potential role as an enzyme inhibitor or ligand in receptor binding assays .
Biological Activity
Research has shown that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds based on similar structures have demonstrated significant inhibitory effects against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
This compound can be compared with other halogenated pyridine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Pyridin-3-ylmethyl)pyridin-2(1H)-one | Lacks bromine | Lower reactivity; less potent against target enzymes |
| 5-Chloro-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | Chlorine instead of bromine | Different reactivity profile; potential for varied applications |
| 5-Iodo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | Iodine substitution | Increased reactivity; may enhance biological interactions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, and what are their advantages and limitations?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or bromination of pre-functionalized pyridinones. For example, MCRs using aldehydes, malononitrile, and pyridinone derivatives (as in ) allow rapid assembly of heterocyclic frameworks. Bromination can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions. Key advantages include high atom economy in MCRs and regioselectivity in bromination. Limitations include competing side reactions (e.g., over-bromination) and purification challenges due to polar byproducts. Optimization of reaction time, temperature, and catalyst (e.g., Lewis acids) is critical .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect, pyridin-3-ylmethyl coupling patterns). IR confirms carbonyl stretching (~1650–1700 cm⁻¹) and N-H/O-H absence.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement ( ) resolves bond lengths/angles and confirms the lactam tautomer. Challenges include crystal twinning or weak diffraction; data collection at low temperatures (100 K) improves resolution .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the lactam ring. Avoid prolonged exposure to light (UV degradation) and moisture. Use amber glass vials and desiccants. For handling, employ gloveboxes or Schlenk techniques. Stability assays (TGA/DSC) can monitor decomposition thresholds .
Advanced Research Questions
Q. How does the substitution pattern on the pyridinone ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., pyridin-3-ylmethyl) hinder nucleophilic attacks at C-2 but enhance π-π stacking in protein binding.
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at C-5, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
- Biological Impact : Compared to difluoromethyl analogs (), the pyridin-3-ylmethyl group may improve solubility and target affinity (e.g., kinase inhibition) due to hydrogen-bonding potential. Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., –CH₃, –CF₃) are essential .
Q. What strategies resolve contradictions in crystallographic data during structure determination of brominated pyridinones?
- Methodological Answer :
- Data Validation : Use R-factor convergence tests and electron density maps (e.g., omit maps) to detect disordered bromine atoms.
- Refinement Tools : SHELXL’s restraints (e.g., DFIX for bond lengths) mitigate overfitting. For twinned crystals, apply TWIN/BASF commands.
- Complementary Techniques : Pair SC-XRD with powder XRD or solid-state NMR to validate unit cell parameters .
Q. How can computational chemistry aid in predicting the interaction of this compound with biological targets like kinases?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., FGFR kinases). Focus on key residues (e.g., gatekeeper Met535).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) for conformational shifts.
- QSAR Models : Corrogate substituent polarity (e.g., tPSA values from ) with IC₅₀ data to predict inhibitory potency .
Q. How do steric/electronic effects of the pyridin-3-ylmethyl group affect the compound’s pharmacological profile compared to other substituents?
- Methodological Answer :
- Lipophilicity : Pyridin-3-ylmethyl increases logP vs. –CF₃ groups (), enhancing membrane permeability but risking P-gp efflux ( ).
- Metabolic Stability : The group’s aromaticity may reduce CYP450 oxidation vs. aliphatic chains. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life.
- Toxicity : Ames tests and hERG binding assays assess genotoxicity/cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
